Cas no 169943-89-9 (Benzaldehyde, 4-(1,3-benzodioxol-5-yloxy)-)
Benzaldehyde, 4-(1,3-benzodioxol-5-yloxy)- Chemical and Physical Properties
Names and Identifiers
-
- Benzaldehyde, 4-(1,3-benzodioxol-5-yloxy)-
- 4-(3,4-Methylenedioxyphenoxy)benzaldehyde
- 169943-89-9
- SCHEMBL920261
- AACOYOGKHFDXQH-UHFFFAOYSA-N
- 4-(1,3-benzodioxol-5-yloxy)benzaldehyde
- AKOS000260210
- 4-(benzo[d][1,3]dioxol-5-yloxy)benzaldehyde
- 4-(3.4-Methylenedioxyphenoxy) benzaldehyde
- DB-331743
-
- MDL: MFCD11529134
- Inchi: 1S/C14H10O4/c15-8-10-1-3-11(4-2-10)18-12-5-6-13-14(7-12)17-9-16-13/h1-8H,9H2
- InChI Key: AACOYOGKHFDXQH-UHFFFAOYSA-N
- SMILES: O1COC2C=CC(=CC1=2)OC1C=CC(C=O)=CC=1
Computed Properties
- Exact Mass: 242.0579
- Monoisotopic Mass: 242.05790880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 286
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 44.8Ų
Experimental Properties
- Density: 1.324
- Boiling Point: 379 ºC
- Flash Point: 169 ºC
- PSA: 44.76
Benzaldehyde, 4-(1,3-benzodioxol-5-yloxy)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | K05953-1g |
4-(benzo[d][1,3]dioxol-5-yloxy)benzaldehyde |
169943-89-9 | >95% | 1g |
$175 | 2024-07-21 | |
| eNovation Chemicals LLC | K05953-5g |
4-(benzo[d][1,3]dioxol-5-yloxy)benzaldehyde |
169943-89-9 | >95% | 5g |
$495 | 2024-07-21 | |
| eNovation Chemicals LLC | K05953-1g |
4-(benzo[d][1,3]dioxol-5-yloxy)benzaldehyde |
169943-89-9 | >95% | 1g |
$175 | 2025-02-26 | |
| eNovation Chemicals LLC | K05953-5g |
4-(benzo[d][1,3]dioxol-5-yloxy)benzaldehyde |
169943-89-9 | >95% | 5g |
$495 | 2025-02-26 | |
| eNovation Chemicals LLC | K05953-1g |
4-(benzo[d][1,3]dioxol-5-yloxy)benzaldehyde |
169943-89-9 | >95% | 1g |
$175 | 2025-03-03 | |
| eNovation Chemicals LLC | K05953-5g |
4-(benzo[d][1,3]dioxol-5-yloxy)benzaldehyde |
169943-89-9 | >95% | 5g |
$495 | 2025-03-03 |
Benzaldehyde, 4-(1,3-benzodioxol-5-yloxy)- Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on Benzaldehyde, 4-(1,3-benzodioxol-5-yloxy)-
Research Brief on Benzaldehyde, 4-(1,3-benzodioxol-5-yloxy)- (CAS: 169943-89-9): Recent Advances and Applications
Benzaldehyde, 4-(1,3-benzodioxol-5-yloxy)- (CAS: 169943-89-9) is a synthetic organic compound with a benzodioxole moiety, which has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been explored for its potential applications in drug discovery, particularly as a precursor or intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its role in modulating biological pathways, making it a subject of interest for researchers aiming to develop novel therapeutic agents.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the compound's potential as a scaffold for designing inhibitors of inflammatory enzymes. The study demonstrated that derivatives of Benzaldehyde, 4-(1,3-benzodioxol-5-yloxy)- exhibited significant inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. The researchers employed molecular docking and in vitro assays to validate the compound's binding affinity and selectivity, suggesting its promise as a lead compound for anti-inflammatory drug development.
Another recent publication in Bioorganic & Medicinal Chemistry Letters (2024) explored the compound's utility in synthesizing analogs with enhanced pharmacokinetic properties. The study focused on optimizing the compound's solubility and metabolic stability, which are critical factors for oral bioavailability. Through structural modifications, the researchers achieved a 2.5-fold improvement in solubility while maintaining the compound's biological activity, paving the way for further preclinical evaluations.
Beyond its pharmacological potential, Benzaldehyde, 4-(1,3-benzodioxol-5-yloxy)- has also been investigated for its role in agrochemical applications. A 2023 report in the Journal of Agricultural and Food Chemistry highlighted its use as a precursor for developing eco-friendly pesticides. The study found that derivatives of this compound exhibited potent insecticidal activity against common crop pests, with minimal toxicity to non-target organisms, aligning with the growing demand for sustainable agricultural solutions.
In summary, recent research on Benzaldehyde, 4-(1,3-benzodioxol-5-yloxy)- (CAS: 169943-89-9) underscores its versatility and potential across multiple domains, including drug discovery and agrochemical development. Its unique structural attributes and modifiable functional groups make it a valuable candidate for further exploration. Future studies may focus on expanding its therapeutic applications, optimizing its physicochemical properties, and investigating its mechanisms of action in greater detail.
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